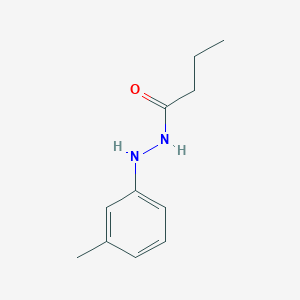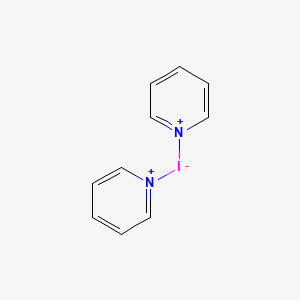
4-Fluoro-3-(hydrazinylmethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H8FN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 4-position and a hydrazinylmethyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(hydrazinylmethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile as the starting material.
Hydrazinylmethylation: The 4-fluorobenzonitrile undergoes a hydrazinylmethylation reaction, where a hydrazinylmethyl group is introduced at the 3-position of the benzene ring. .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(hydrazinylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
4-Fluoro-3-(hydrazinylmethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(hydrazinylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. The fluoro and hydrazinylmethyl groups play a crucial role in its activity by influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-nitrobenzonitrile: Similar in structure but with a nitro group instead of a hydrazinylmethyl group.
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar but with a hydroxymethyl group instead of a hydrazinylmethyl group .
Uniqueness
4-Fluoro-3-(hydrazinylmethyl)benzonitrile is unique due to the presence of both fluoro and hydrazinylmethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
1016523-01-5 |
|---|---|
Formule moléculaire |
C8H8FN3 |
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
4-fluoro-3-(hydrazinylmethyl)benzonitrile |
InChI |
InChI=1S/C8H8FN3/c9-8-2-1-6(4-10)3-7(8)5-12-11/h1-3,12H,5,11H2 |
Clé InChI |
KLWIMNLKERWWNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)CNN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)


![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)

![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)

![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)



